1-(2-(Bromomethyl)-4-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(2-(Bromomethyl)-4-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure It contains a bromomethyl group, a methylthio group, and a propan-2-one moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-4-(methylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 4-(methylthio)acetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-4-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(2-(Bromomethyl)-4-(methylthio)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical compounds due to its ability to undergo various chemical modifications.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-4-(methylthio)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methylthio group can interact with hydrophobic pockets, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one: Similar structure but with the bromomethyl group at a different position.
1-(2-(Bromomethyl)-3-(methylthio)phenyl)propan-2-one: Another positional isomer with different reactivity.
1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-2-one: Yet another positional isomer with unique properties.
Uniqueness
1-(2-(Bromomethyl)-4-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the bromomethyl and methylthio groups, which influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for targeted synthesis and research applications.
Properties
Molecular Formula |
C11H13BrOS |
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Molecular Weight |
273.19 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-4-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H13BrOS/c1-8(13)5-9-3-4-11(14-2)6-10(9)7-12/h3-4,6H,5,7H2,1-2H3 |
InChI Key |
UTXMSWIPGMYZPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)SC)CBr |
Origin of Product |
United States |
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